molecular formula C25H27NO5 B241643 N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

Cat. No. B241643
M. Wt: 421.5 g/mol
InChI Key: ZNQOYMJPZWHZSR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide, also known as CHA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CHA is a member of the coumarin family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses and bacteria. N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide in lab experiments is its wide range of biological activities. This makes it a useful compound for investigating the mechanisms of action of various biological processes. However, one limitation of using N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide is its potential toxicity. It is important to use appropriate safety precautions when working with N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide.

Future Directions

There are many potential future directions for research on N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide. One area of interest is its potential use in the treatment of cancer. N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been shown to inhibit the growth of cancer cells and may have potential as a cancer therapy. Another area of interest is its potential use in the treatment of viral and bacterial infections. N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been shown to inhibit the replication of viruses and bacteria and may have potential as an anti-viral or anti-bacterial agent. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide involves the reaction of 7-hydroxycoumarin with 4-ethylphenol in the presence of a base, followed by reaction with cyclohexyl isocyanate and acetic anhydride. This results in the formation of N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide.

Scientific Research Applications

N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been used in various scientific studies to investigate the mechanism of action of these biological activities.

properties

Product Name

N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C25H27NO5/c1-2-17-8-10-19(11-9-17)31-23-15-30-22-14-20(12-13-21(22)25(23)28)29-16-24(27)26-18-6-4-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,26,27)

InChI Key

ZNQOYMJPZWHZSR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4CCCCC4

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4CCCCC4

Origin of Product

United States

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